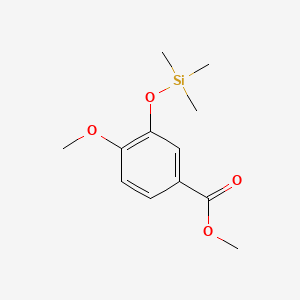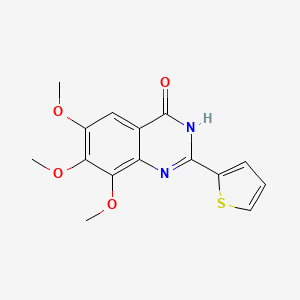
4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Hydroxy Meloxicam is a derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis . The compound is characterized by the presence of a hydroxyl group at the 5’ position, which distinguishes it from its parent compound, Meloxicam .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hydroxy Meloxicam typically involves the hydroxylation of Meloxicam. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods: In industrial settings, the production of 5’-Hydroxy Meloxicam may involve large-scale hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Hydroxy Meloxicam undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Meloxicam.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Reversion to Meloxicam.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5’-Hydroxy Meloxicam has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of 5’-Hydroxy Meloxicam is similar to that of Meloxicam. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX, 5’-Hydroxy Meloxicam reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Meloxicam: The parent compound, used widely as an NSAID.
Piroxicam: Another NSAID in the oxicam class, with similar anti-inflammatory properties.
Tenoxicam: An oxicam derivative with a longer half-life and similar therapeutic uses.
Uniqueness: 5’-Hydroxy Meloxicam is unique due to the presence of the hydroxyl group at the 5’ position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other oxicam derivatives .
Propiedades
Fórmula molecular |
C14H13N3O5S2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4,5-dihydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-7-6-15-14(23-7)16-13(20)11-12(19)10-8(18)4-3-5-9(10)24(21,22)17(11)2/h3-6,18-19H,1-2H3,(H,15,16,20) |
Clave InChI |
QQKLZJSQYNDETQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S(=O)(=O)N2C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)



